diethyl [4-(3-ethylphenoxy)butyl]malonate
Overview
Description
Diethyl [4-(3-ethylphenoxy)butyl]malonate is a useful research compound. Its molecular formula is C19H28O5 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.19367399 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Solid-Phase Synthesis of Oligonucleotide Glycoconjugates
Diethyl O,O'-(methoxymethylene)bis(hydroxymethyl)malonate has been utilized in the synthesis of oligonucleotide glycoconjugates bearing three different sugar units. This compound facilitated the preparation of bis(hydroxymethyl)-N,N'-bis(3-hydroxypropyl)malondiamide with orthogonal protections, serving as a key building block for the synthesis of complex glycoconjugates. These conjugates have implications for the development of bioactive molecules and understanding the role of glycosylation in biological systems (Katajisto, Heinonen, & Lönnberg, 2004).
Green Chemistry Approaches
Research has demonstrated the use of basic ionic liquids as efficient catalysts for Knoevenagel condensation involving malonate compounds. This methodology, which avoids the use of organic solvents, underscores the potential of diethyl malonate in green chemistry applications, specifically in the synthesis of various carbonyl compounds (Ranu & Jana, 2006).
Antioxidative Activity Analysis
The alkaline hydrolysis of certain malonate derivatives has been studied for its efficiency and potential antioxidative applications. This research has explored the decarboxylation process and the factors influencing it, providing insights into the synthesis and properties of compounds with antioxidative properties (Volod’kin, Lomakin, Zaikov, & Evteeva, 2009).
Synthesis of Nitrogen-Containing Compounds
Diethyl 2-(2-chloronicotinoyl)malonate, a nitrogen-containing water-soluble carboxylic acid, has been synthesized as an important intermediate for small molecule anticancer drugs. This highlights the role of malonate derivatives in the synthesis of compounds with potential therapeutic applications (Xiong et al., 2018).
Flavor Compound Synthesis
Rapid synthesis of 4-ethyloctanoic acid, a flavor compound, has been achieved using diethyl malonate under microwave irradiation. This approach demonstrates the efficiency of malonate compounds in synthesizing flavor compounds, emphasizing the potential for industrial applications in food science (Liu, Yin, Chen, & Sun, 2010).
Safety and Hazards
Properties
IUPAC Name |
diethyl 2-[4-(3-ethylphenoxy)butyl]propanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O5/c1-4-15-10-9-11-16(14-15)24-13-8-7-12-17(18(20)22-5-2)19(21)23-6-3/h9-11,14,17H,4-8,12-13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKPRBCXFTUOOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCCCC(C(=O)OCC)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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